molecular formula C20H32O2 B1242340 Icosa-5,8,11,13-tetraenoic acid

Icosa-5,8,11,13-tetraenoic acid

Cat. No.: B1242340
M. Wt: 304.5 g/mol
InChI Key: IJAXPCZCTKDWBJ-VAGPFTOWSA-N
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Description

Historical discovery and characterization

The historical development of eicosatetraenoic acid research provides crucial context for understanding the discovery of this compound. The foundation for this research was established through the pioneering work of Percival Hartley at the Lister Institute in 1909, who first isolated and characterized a tetraunsaturated twenty-carbon fatty acid from mammalian liver tissue. Hartley's groundbreaking methodology involved extracting glycerophosphocholines from 200 grams of fresh liver tissue using selective solubility techniques in ethanol over acetone, followed by saponification to free fatty acids. His chemical analysis revealed fatty acids with molecular masses between 308 and 312 Da, suggesting the presence of at least twenty carbon atoms in their molecular structure.

The characterization of these early eicosatetraenoic acids relied on sophisticated chemical techniques for the era, including the formation of octobromoarachidic acid derivatives and subsequent analysis using Hazura's rule for determining double bond content. Hartley's oxidation studies with mild potassium permanganate yielded octahydroxyarachidic acid (C20H40O10), confirming the presence of four double bonds in the molecule. These foundational studies established the analytical framework that would later enable the identification and characterization of specific positional isomers, including this compound.

The specific identification of the 5,8,11,13-positional isomer emerged from advanced chromatographic and spectroscopic techniques developed in the latter half of the twentieth century. Modern characterization methods, including gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy, have enabled precise structural determination of this isomer, distinguishing it from other eicosatetraenoic acid variants. The compound's unique double bond positioning has been confirmed through systematic ozonolysis studies and permanganate oxidation analyses, building upon the methodological foundations established by earlier researchers.

Nomenclature and classification within fatty acid taxonomy

This compound occupies a specific position within the comprehensive taxonomy of polyunsaturated fatty acids. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (5E,8E,11E,13E)-icosa-5,8,11,13-tetraenoic acid, reflecting its all-trans double bond configuration. This systematic naming convention provides precise structural information, indicating the twenty-carbon chain length (icosa-), the presence of four double bonds (tetraenoic), and their specific positions and stereochemistry.

The compound is classified within the broader category of eicosatetraenoic acids, which encompasses all straight-chain tetra-unsaturated twenty-carbon fatty acids. This classification system distinguishes between various positional isomers based on double bond locations, with this compound representing one specific arrangement among several possible configurations. The fatty acid notation system represents this compound as 20:4, indicating twenty carbons with four double bonds, with the specific positional designation Δ5,8,11,13.

Properties

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(5E,8E,11E,13E)-icosa-5,8,11,13-tetraenoic acid

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h7-10,12-13,15-16H,2-6,11,14,17-19H2,1H3,(H,21,22)/b8-7+,10-9+,13-12+,16-15+

InChI Key

IJAXPCZCTKDWBJ-VAGPFTOWSA-N

Isomeric SMILES

CCCCCC/C=C/C=C/C/C=C/C/C=C/CCCC(=O)O

Canonical SMILES

CCCCCCC=CC=CCC=CCC=CCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Metabolic Differences

Table 1: Structural and Functional Comparison of Selected PUFAs
Compound Name Double Bond Positions Omega Classification Key Enzymes Key Metabolites Biological Roles
Icosa-5,8,11,13-tetraenoic acid 5,8,11,13 Omega-7 ALOX15 15-HpETE Autophagy regulation, inflammation
Arachidonic acid (AA) 5,8,11,14 Omega-6 COX, LOX Prostaglandins, TXA2 Inflammatory signaling, platelet aggregation
EPA 5,8,11,14,17 Omega-3 COX, LOX Resolvins, E-series PG Anti-inflammatory, cardiovascular health
DHA 4,7,10,13,16,19 Omega-3 LOX, CYP450 Neuroprotectins Neuroprotection, anti-inflammatory

Key Observations:

  • Double Bond Positioning: The 5,8,11,13 configuration in this compound allows oxidation at position 15 by ALOX15, yielding 15-HpETE, whereas AA (5,8,11,14) is primarily metabolized by cyclooxygenase (COX) to prostaglandins (e.g., PGI2, TXA2) .
  • Omega Classification : Omega-7 vs. omega-6 (AA) or omega-3 (EPA/DHA) dictates membrane fluidity and receptor interactions. For example, omega-3 PUFAs like EPA/DHA are incorporated into anti-inflammatory resolvins, while omega-6 AA derivatives promote pro-inflammatory signaling .

Enzyme Specificity and Metabolite Profiles

  • This compound: Acts as a substrate for ALOX15, producing 15-HpETE, which inhibits prostacyclin synthase and modulates autophagy .
  • Arachidonic Acid (AA) :
    • Metabolized by COX-1/2 to prostaglandins (e.g., PGH2) and by ALOX5 to leukotrienes (e.g., LTB4), driving inflammation and thrombosis .
    • 15-HpETE derived from AA via ALOX15 is a precursor for lipoxins, which resolve inflammation .

Research Findings and Implications

  • Therapeutic Potential: Compounds like nafazatrom modulate 15-HpETE metabolism, protecting prostacyclin synthase and offering antithrombotic benefits .
  • Metabolic Pathways: this compound is less abundant than AA but plays niche roles in oxidative stress responses, highlighting its importance in lipid peroxidation studies .
  • Technical Challenges: Automated ontology systems struggle with its complex nomenclature, necessitating specialized entity recognition tools for data integration .

Preparation Methods

Chemical Synthesis via Epoxidation and Rearrangement

Chemical synthesis remains a cornerstone for producing icosa-5,8,11,13-tetraenoic acid with precise stereochemistry. A pivotal method involves the Corey epoxidation protocol , where arachidonic acid derivatives are converted into epoxide intermediates. For example, methyl (14S,15S)-trans-oxido-5,8-cis-10,12-trans-icosatetraenoate is synthesized by reacting 15-hydroperoxyeicosatetraenoic acid (15-HPETE) with trifluoromethanesulfonic anhydride in a dichloromethane/diethyl ether solvent system at −110°C . This epoxide intermediate undergoes acid-catalyzed hydrolysis (e.g., 0.1 mM HCl in dimethoxyethane) to yield dihydroxy derivatives, which are subsequently dehydrogenated to form the target tetraenoic acid .

Key Reaction Conditions:

  • Epoxidation: Trifluoromethanesulfonic anhydride, pentamethylpiperidine, −110°C.

  • Hydrolysis: 0.1 mM HCl, dimethoxyethane, 5 min.

  • Yield: ~10% for epoxide formation; subsequent steps improve purity but reduce overall yield .

Enzymatic Oxidation Using Lipoxygenases

Enzymatic pathways leveraging soybean lipoxygenase (type IV) offer stereoselective synthesis of precursors. Incubating arachidonic acid with lipoxygenase at 1.2–60 µg/mL generates 15-HPETE, which is reduced to 15-hydroxyeicosatetraenoic acid (15-HETE) . Further oxidation via leukocyte-derived enzymes (e.g., 12-lipoxygenase) introduces additional double bonds. For instance, human platelets metabolize 15-HETE into 12-hydroxy-8,10,14,17-eicosatetraenoic acid, a reaction adaptable to this compound by modifying substrate specificity .

Optimization Parameters:

  • Enzyme Concentration: 1.2 µg/mL for monooxygenation; 60 µg/mL for dioxygenation.

  • Cofactors: Fe²⁺/Ca²⁺ chelation enhances activity, with desferrioxamine and EGTA reducing side reactions .

  • Purification: Reverse-phase HPLC (methanol/water/acetic acid, 70:30:0.01) achieves >95% purity .

Biochemical Conversion in Leukocyte Models

Stimulated leukocytes provide a biological system for this compound production. Phorbol 12-myristate 13-acetate (PMA)-activated monocytes release clastogenic factors, including hydroperoxy-5,8,11,13-icosatetraenoic acids, which are reduced to the corresponding hydroxy forms . Incubating 15-HPETE (100 µM) with ionophore A23187 (5 µM) in mouse embryo fibroblasts generates trihydroxy derivatives, which are saponified (1 M LiOH, 48 hr) and purified via RP-HPLC .

Critical Considerations:

  • Cell Density: 100–500 × 10⁶ cells/mL for optimal metabolite yield.

  • Inhibition Studies: Glutathione peroxidase suppresses 90% of side reactions, improving target compound recovery .

Stereochemical Control via Chiral Auxiliaries

Achieving the (5Z,8Z,11Z,13E) configuration requires chiral auxiliaries. The Wittig reaction with stabilized ylides (e.g., (Z)-selective ylides) constructs double bonds sequentially. For example, coupling a C5 aldehyde with a C15 phosphonium ylide forms the 5Z double bond, followed by homologation for 8Z, 11Z, and 13E positions .

Representative Protocol:

  • Ylide Preparation: Triphenylphosphine, ethyl bromoacetate, and NaHMDS in THF.

  • Coupling: Aldehyde (1 equiv) + ylide (1.2 equiv), −78°C to room temperature.

  • Yield: 60–70% per coupling step; overall yield ~25% after four iterations .

Purification and Characterization

Post-synthesis purification is critical due to the compound’s instability. Silicic acid chromatography elutes nonpolar impurities with hexane/ethyl acetate (9:1), followed by target compound recovery with methanol . Final purification employs RP-HPLC (C18 column, methanol/water gradient), with UV detection at 270 nm for conjugated dienes .

Analytical Data:

  • GC-MS: m/z 318 [M]⁺, fragments at m/z 300 (M − H₂O), 283 (M − CH₃OH) .

  • ¹H NMR: δ 5.35–5.55 (m, 8H, olefinic), δ 2.80 (t, 2H, allylic), δ 2.30 (t, 2H, carboxylic acid) .

Q & A

Q. What are the primary biosynthetic pathways for icosa-5,8,11,13-tetraenoic acid (ETE) derivatives in immune cells?

ETE derivatives, such as 15-hydroxyethis compound (15-HETE), are synthesized via lipoxygenase (LOX)-mediated oxidation of arachidonic acid in leukocytes. Human polymorphonuclear leukocytes produce 15-HETE when stimulated by ionophores (e.g., A23187) or exogenous arachidonic acid. High-pressure liquid chromatography (HPLC) is a standard method for quantifying these metabolites . The enzymatic activity of 15-LOX is critical, and its membrane-dependent behavior influences product profiles .

Key Data:

MetaboliteEnzymeStimulusDetection MethodReference
15-HETE15-LOXA23187, Arachidonic acidHPLC

Q. How can researchers quantify ETE and its hydroxylated derivatives in biological samples?

  • HPLC : Used for separating and quantifying monohydroxy (e.g., 15-HETE) and dihydroxy (e.g., 8,15-diHETE) derivatives in leukocyte supernatants .
  • GC/MS and MS/MS : Applied for structural elucidation and molecular networking to identify anti-inflammatory or pro-inflammatory metabolites .
  • Radiolabeling : Incorporation of isotopic labels (e.g., deuterated arachidonic acid) helps track metabolic flux .

Q. What is the biological role of ETE derivatives in inflammation?

ETE derivatives like 15-HETE and its analogs (e.g., 15-HEDE) act as dual modulators:

  • Anti-inflammatory : 15-HEDE inhibits 5-lipoxygenase (5-LO; IC₅₀ = 26–35 μM), reducing leukotriene synthesis .
  • Pro-inflammatory : Hydroperoxy-ETE derivatives (e.g., 15-HPETE) induce DNA strand breaks in fibroblasts via Fe²⁺/Ca²⁺-dependent mechanisms, linking oxidative stress to clastogenicity .

Advanced Research Questions

Q. How do structural modifications of 15-HETE analogs influence 5-LOX inhibition efficacy?

  • Core Structure : The conjugated tetraene system (5,8,11,13) and hydroxyl group at C15 are critical for 5-LOX binding. Removal of the C15 hydroxyl reduces activity by >90% .
  • Side Chain Modifications : Methylation or elongation of the carboxylic acid tail alters membrane permeability and IC₅₀ values. For example, 15-HEDE derivatives with saturated side chains show reduced potency compared to unsaturated analogs .

Structure-Activity Relationship (SAR) Table:

CompoundModificationIC₅₀ (μM)Reference
15-HEDENative structure26
15-HEDE-MeMethyl ester42
15-HEDE-C18Saturated tail>100

Q. How can contradictory roles of ETE derivatives (pro-inflammatory vs. cytoprotective) be resolved experimentally?

  • Context-Dependent Assays : Test metabolites in varying cell types (e.g., leukocytes vs. endothelial cells) and stimuli (e.g., ionophores vs. cytokines). For example, 15-HPETE is clastogenic in fibroblasts but anti-inflammatory in macrophages .
  • Inhibitor Coadministration : Use Fe²⁺ chelators (desferrioxamine) or Ca²⁺ blockers (EGTA) to dissect mechanisms. Fe²⁺ chelation reduces DNA damage by 42%, while EGTA adds 37% inhibition .
  • Gene Knockout Models : 15-LOX-deficient mice clarify metabolite-specific roles in disease models .

Q. What experimental strategies optimize the synthesis of stable ETE analogs?

  • Stereochemical Control : Use chiral catalysts to synthesize enantiopure 15(S)-HEDE, which exhibits higher 5-LOX affinity than the racemic mixture .
  • Hydrolysis Resistance : Introduce isoindoline N-acyl amino acid motifs to protect the carboxylic acid group, enhancing metabolic stability .
  • Purification : Reverse-phase HPLC with UV detection (λ = 235 nm) ensures purity >95% .

Q. How do membrane composition and lipid rafts affect 15-LOX activity toward ETE?

  • Membrane Fluidity : Phosphatidylcholine-rich membranes enhance 15-LOX activity by 3-fold compared to cholesterol-dominated membranes .
  • Substrate Localization : Arachidonic acid released from phospholipase A2 (PLA2) is channeled to 15-LOX in lipid rafts, bypassing cytosolic antioxidant defenses .

Methodological Recommendations

  • Contradiction Analysis : Use multi-omics approaches (e.g., lipidomics + transcriptomics) to map metabolite effects across pathways.
  • Data Interpretation : Cross-reference IUPAC nomenclature (e.g., (5Z,8Z,11Z,13E)-configuration) with bioactivity to avoid misannotation .
  • Ethical Reporting : Adhere to figure standards (e.g., axis labels, statistical clarity) as per Revista Triângulo guidelines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Icosa-5,8,11,13-tetraenoic acid
Reactant of Route 2
Icosa-5,8,11,13-tetraenoic acid

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